molecular formula C10H9BrF2O2 B1422143 Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate CAS No. 1180536-37-1

Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate

Cat. No.: B1422143
CAS No.: 1180536-37-1
M. Wt: 279.08 g/mol
InChI Key: RTNVPBUMFKGBIX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenyl)acetamide is a chemical compound with the empirical formula C10H12BrNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-bromophenyl)acetamide is represented by the SMILES string CCNC(CC1=CC=CC=C1Br)=O . The InChI representation is 1S/C10H12BrNO/c1-2-12-10(13)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(2-bromophenyl)acetamide include a molecular weight of 242.11 . It is a solid at room temperature .

Scientific Research Applications

Radical Reactions and Synthesis of Fluorinated Compounds

Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate has been utilized in radical reactions, such as the synthesis of 3,3-difluoro-GABA, a compound completing the series of isomeric difluoro GABAs. This synthesis involves Na2S2O4-mediated radical additions to vinyl ethers, demonstrating the compound's role in creating difluoromethylated organic compounds through radical processes (Kondratov et al., 2015).

Visible-Light-Driven Reactions

In the realm of green chemistry, this compound has been used under visible-light-driven conditions to achieve direct 2,2-difluoroacetylation of alkenes and alkynes, highlighting its role in sustainable chemical synthesis practices. The use of fluorescein as an organic pigment catalyst under blue LED irradiation exemplifies the application of this compound in photochemical reactions, leading to the formation of various 2,2-difluoroalkanoates and alkynoates (Furukawa et al., 2020).

Electrosynthesis Applications

This compound's utility extends to electrosynthesis, where it has been transformed into ethyl-2,2-difluoro-2-trimethylsilylacetate, a precursor for difluoromethylene building blocks. This showcases the compound's adaptability in electrochemical settings, facilitating the transfer of difluoroacetate moieties to various electrophiles (Clavel et al., 2000).

Cyclization Reactions

Furthermore, the compound has found use in cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This application underlines its role in constructing complex molecular architectures, crucial for the development of novel pharmaceuticals and materials (Allin et al., 2005).

Safety and Hazards

Ethyl 2-(2-bromophenyl)acetamide is classified as Acute Tox. 3 Oral . It has a hazard statement of H301 and precautionary statements of P301 + P330 + P331 + P310 . It is not applicable for flash point .

Properties

IUPAC Name

ethyl 2-(2-bromophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNVPBUMFKGBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682140
Record name Ethyl (2-bromophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180536-37-1
Record name Ethyl (2-bromophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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